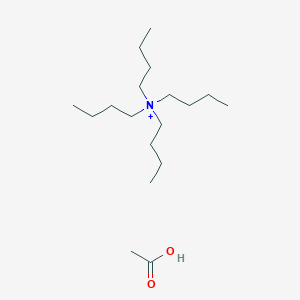
3-(3-Furylmethylthio)-2-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Furylmethylthio)-2-methylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is notable for its unique structure, which includes a furylmethylthio group attached to a methylpyrazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Furylmethylthio)-2-methylpyrazine typically involves the reaction of 2-methylpyrazine with a furylmethylthio reagent. One common method is the nucleophilic substitution reaction where 2-methylpyrazine reacts with 3-furylmethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process might include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to optimize the production scale .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Furylmethylthio)-2-methylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Furylmethylthio)-2-methylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the flavor and fragrance industry for its aromatic properties.
Mecanismo De Acción
The mechanism by which 3-(3-Furylmethylthio)-2-methylpyrazine exerts its effects is primarily through its interaction with biological molecules. The furylmethylthio group can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The pyrazine core can also participate in electron transfer reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-furyl disulfide: Similar in structure but contains a disulfide linkage.
3-Methylpyrazole: Lacks the furylmethylthio group but shares the pyrazine core.
2-Methyl-3-furanthiol: Contains a thiol group instead of a thioether.
Uniqueness
3-(3-Furylmethylthio)-2-methylpyrazine is unique due to the presence of both the furylmethylthio group and the methylpyrazine core, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
662138-62-7 |
|---|---|
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
2-(furan-3-ylmethylsulfanyl)-3-methylpyrazine |
InChI |
InChI=1S/C10H10N2OS/c1-8-10(12-4-3-11-8)14-7-9-2-5-13-6-9/h2-6H,7H2,1H3 |
Clave InChI |
JFHOJNODOBNELT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1SCC2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)





![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)



